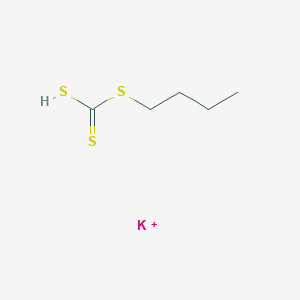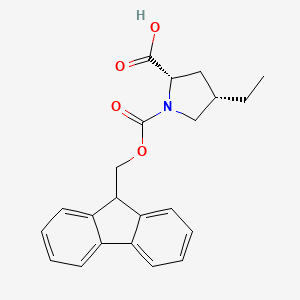
(2S,4S)-N-Fmoc-4-Et-Pro-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-N-Fmoc-4-Et-Pro-OH, also known as (2S,4S)-N-(9-Fluorenylmethoxycarbonyl)-4-ethylproline, is a derivative of proline, an amino acid. This compound is often used in peptide synthesis due to its unique structural properties that enhance the stability and functionality of peptides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-N-Fmoc-4-Et-Pro-OH typically involves the protection of the amino group of 4-ethylproline with a fluorenylmethoxycarbonyl (Fmoc) group. The process begins with the preparation of 4-ethylproline, which is then reacted with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4S)-N-Fmoc-4-Et-Pro-OH undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the proline derivative.
Cycloaddition Reactions: This compound can participate in cycloaddition reactions, forming cyclic adducts with other unsaturated molecules.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide is commonly used to remove the Fmoc group.
Cycloaddition: Reactions are typically carried out in the presence of a catalyst such as copper(I) iodide under mild conditions.
Major Products
The major products formed from these reactions include deprotected proline derivatives and various cyclic compounds, depending on the specific reactants and conditions used .
Wissenschaftliche Forschungsanwendungen
(2S,4S)-N-Fmoc-4-Et-Pro-OH has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block for more complex molecules.
Industry: In the pharmaceutical industry, it is used in the large-scale synthesis of peptide drugs.
Wirkmechanismus
The mechanism of action of (2S,4S)-N-Fmoc-4-Et-Pro-OH involves its ability to stabilize specific conformations of peptides and proteins. The Fmoc group provides steric hindrance, which can influence the folding and stability of the peptide chain. This compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,4R)-N-Fmoc-4-Et-Pro-OH: This is a stereoisomer of (2S,4S)-N-Fmoc-4-Et-Pro-OH, differing only in the spatial arrangement of the ethyl group.
(2S,4S)-N-Fmoc-4-Me-Pro-OH: This compound has a methyl group instead of an ethyl group at the 4-position.
Uniqueness
This compound is unique due to its specific stereochemistry, which can impart distinct conformational preferences to peptides. This makes it particularly useful in the design of peptides with desired structural and functional properties .
Eigenschaften
Molekularformel |
C22H23NO4 |
|---|---|
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
(2S,4S)-4-ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C22H23NO4/c1-2-14-11-20(21(24)25)23(12-14)22(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,2,11-13H2,1H3,(H,24,25)/t14-,20-/m0/s1 |
InChI-Schlüssel |
IBGSUWJKZJCXCJ-XOBRGWDASA-N |
Isomerische SMILES |
CC[C@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Kanonische SMILES |
CCC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


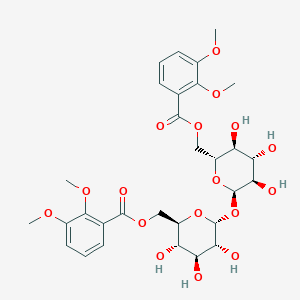

![1-[(1-Adamantylamino)acetyl]-2-pyrrolidinecarbonitrile](/img/structure/B14756281.png)
![n-[(Benzyloxy)carbonyl]tyrosylglycinamide](/img/structure/B14756283.png)
![Benzenamine, N-[(pentafluorophenyl)methylene]-](/img/structure/B14756290.png)
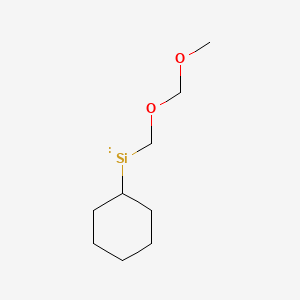

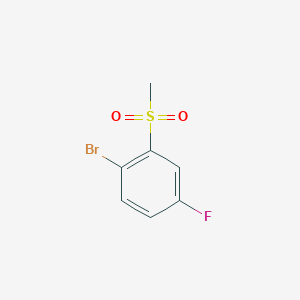
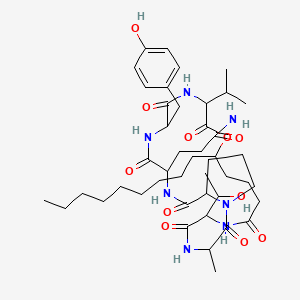
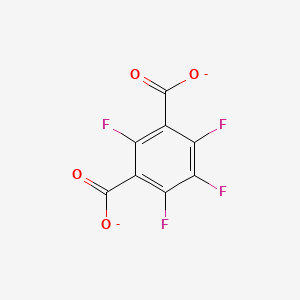
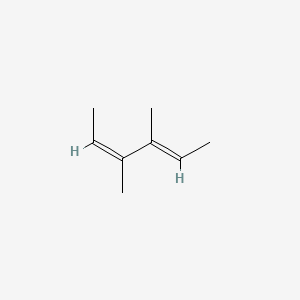
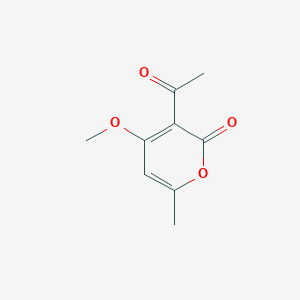
![4'-Chloro-4-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14756331.png)
